1-Benzyl-1H-imidazole-5-carboxaldehyde CAS number 85102-99-4 properties
1-Benzyl-1H-imidazole-5-carboxaldehyde CAS number 85102-99-4 properties
An In-depth Technical Guide to 1-Benzyl-1H-imidazole-5-carboxaldehyde
CAS Number: 85102-99-4
This technical guide provides a comprehensive overview of 1-Benzyl-1H-imidazole-5-carboxaldehyde, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis, applications, and biological significance, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
Physicochemical Properties
1-Benzyl-1H-imidazole-5-carboxaldehyde is an off-white solid organic compound.[1][2] Its core structure consists of an imidazole ring substituted with a benzyl group at the N1 position and a carboxaldehyde group at the C5 position. This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.[3]
Table 1: Physicochemical Data for 1-Benzyl-1H-imidazole-5-carboxaldehyde
| Property | Value | Reference |
| CAS Number | 85102-99-4 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |
| Molecular Weight | 186.21 g/mol | [2][3] |
| Appearance | Off-white solid | [2] |
| Melting Point | 46-49 °C | [1][3] |
| Boiling Point | 201-203 °C (at 23 Torr) | [1][3] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 185.8 °C | [1] |
| Solubility | Soluble in Dichloromethane (DCM) | [1] |
| InChI Key | QONDAZCJAPQGRX-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data
Table 2: Summary of Available Spectroscopic Data
| Technique | Availability | Source / Reference |
| ¹H NMR | Data available | ChemicalBook[4] |
| ¹³C NMR | Data available | SpectraBase[5] |
| Mass Spectrometry (MS) | Data available | ChemicalBook[4] |
| Infrared (IR) | Data available | ChemicalBook[4] |
Note: Researchers should consult the referenced sources for detailed spectral information, including chemical shifts (ppm), coupling constants (Hz), and peak assignments.
Synthesis and Reactivity
1-Benzyl-1H-imidazole-5-carboxaldehyde serves as a key intermediate in organic synthesis.[2][6] The aldehyde functional group is highly reactive and can participate in various chemical transformations, such as nucleophilic addition and condensation reactions, to form more complex molecules.[3]
While a specific, detailed experimental protocol for the synthesis of the title compound is not provided in the searched literature, its utility as a starting material is well-documented, particularly in the synthesis of pharmacologically active carboxamide derivatives.
Experimental Protocol: Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives
The following is a generalized methodology based on the use of 1-Benzyl-1H-imidazole-5-carboxaldehyde as a precursor for TGR5 agonists, as described in the literature.[7][8][9] This protocol illustrates a key application of the title compound.
Step 1: Oxidation of the Aldehyde to Carboxylic Acid
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1-Benzyl-1H-imidazole-5-carboxaldehyde is oxidized to its corresponding carboxylic acid, 1-benzyl-1H-imidazole-5-carboxylic acid. Standard oxidizing agents suitable for aldehydes, such as potassium permanganate (KMnO₄) or Jones reagent, can be employed under controlled conditions.
Step 2: Amide Coupling
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The resulting carboxylic acid is activated, typically by converting it to an acyl chloride or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).
-
The activated acid is then reacted with a selected primary or secondary amine (R-NH₂) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
The reaction mixture is typically stirred at room temperature until completion, monitored by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified using column chromatography on silica gel to yield the desired 1-benzyl-1H-imidazole-5-carboxamide derivative.
Caption: Synthetic workflow for carboxamide derivatives.
Applications in Research and Drug Development
This compound is a valuable building block with diverse applications.[3]
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Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing bioactive molecules and pharmaceuticals.[3][6] Research has specifically highlighted its use in creating novel drugs targeting neurological disorders and metabolic diseases.[6][7][8]
-
Medicinal Chemistry: The imidazole scaffold is present in many biologically active molecules.[3] Derivatives of this aldehyde have been investigated for antimicrobial, antifungal, and anticancer properties.[3] Its most prominent recent application is in the development of TGR5 agonists.[7][8][9]
-
Organic Synthesis: The reactive aldehyde group allows for the construction of more complex molecular architectures through various chemical reactions.[2][6]
-
Material Science: Imidazole derivatives possess unique properties, such as the ability to bind to metals, suggesting potential applications in the development of new materials.[3][6]
-
Biochemical Research: The compound and its derivatives are used to study enzyme interactions and metabolic pathways.[6]
Biological Activity and Signaling Pathways
The most significant, well-documented biological application of 1-Benzyl-1H-imidazole-5-carboxaldehyde is as a scaffold for potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[7][8]
TGR5 Agonism
TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[7][9] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[8]
A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, synthesized from the title aldehyde, were evaluated for their agonistic activity on human TGR5 (hTGR5). Several derivatives, notably compounds 19d and 19e from the cited research, demonstrated excellent potency, superior to reference drugs like INT-777.[7][8] These compounds also showed significant glucose-lowering effects in in vivo models, an effect attributed to the stimulation of GLP-1 secretion through TGR5 activation.[8]
Caption: TGR5 signaling pathway activated by imidazole derivatives.
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety precautions must be observed when handling 1-Benzyl-1H-imidazole-5-carboxaldehyde.
-
Hazards: The compound is classified as harmful if swallowed and causes serious eye irritation.[10] It may also cause skin and respiratory system irritation upon contact or inhalation.[1][3][10] The chemical, physical, and toxicological properties have not been thoroughly investigated.[10]
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][11] Use in a well-ventilated area or under a chemical fume hood.[10] If dust formation is likely, a particle respirator may be necessary.[10]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10][11]
-
Skin: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[10][11]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[10][11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[10][11]
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10][11]
-
Spills: Avoid dust formation. Sweep up the material, place it in a suitable, closed container, and arrange for disposal.[10][11]
-
Disposal: Dispose of the material and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 1-Benzyl-1H-imidazole-5-carboxaldehyde | 85102-99-4 [smolecule.com]
- 4. 1-BENZYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE(85102-99-4) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. Page loading... [guidechem.com]
